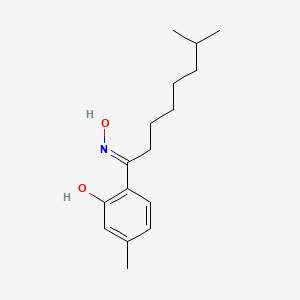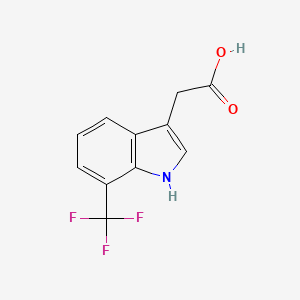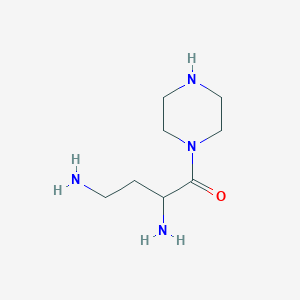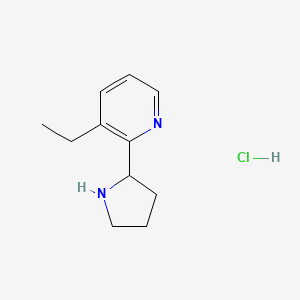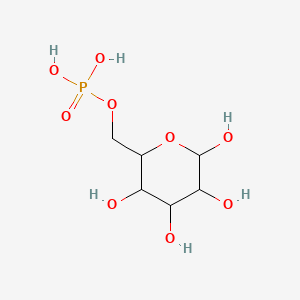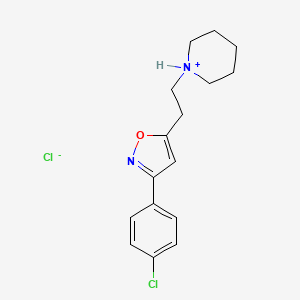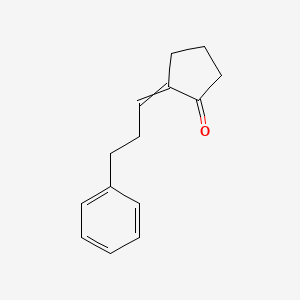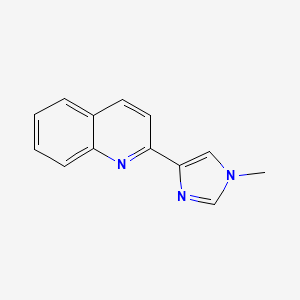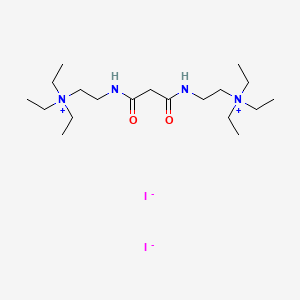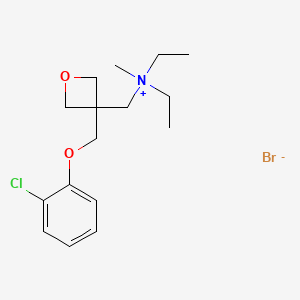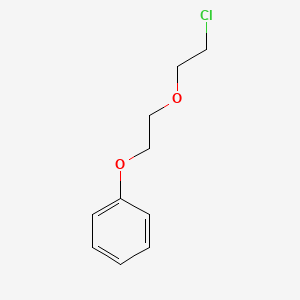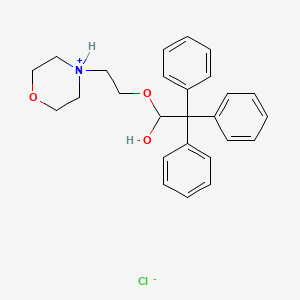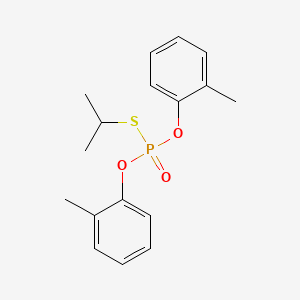
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is a chemical compound known for its diverse applications in various fields. It is characterized by its unique molecular structure, which includes a phosphorothioate group bonded to two 2-methylphenyl groups and an isopropyl ester group. This compound is often used in scientific research and industrial applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2-methylphenol and isopropyl alcohol. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as distillation and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced phosphorothioates.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
科学的研究の応用
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester can be compared with other similar compounds, such as:
Tolclofos-methyl: Another phosphorothioate ester used as a fungicide.
Etrimfos: A phosphorothioate ester with applications in pest control.
Hydroxydiazinon: A related compound with similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.
特性
CAS番号 |
120244-58-8 |
|---|---|
分子式 |
C17H21O3PS |
分子量 |
336.4 g/mol |
IUPAC名 |
1-methyl-2-[(2-methylphenoxy)-propan-2-ylsulfanylphosphoryl]oxybenzene |
InChI |
InChI=1S/C17H21O3PS/c1-13(2)22-21(18,19-16-11-7-5-9-14(16)3)20-17-12-8-6-10-15(17)4/h5-13H,1-4H3 |
InChIキー |
LJISKWUTJHVXAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


